![molecular formula C20H18BrN3O2 B11206252 (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11206252.png)

(3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

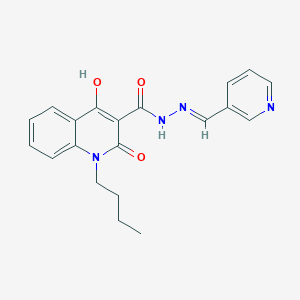

Die Verbindung (3-Bromphenyl)[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]methanon ist ein komplexes organisches Molekül, das eine Bromphenylgruppe, einen Indolrest und einen Piperazinring aufweist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen pharmakologischen Aktivitäten, darunter neuroprotektive und entzündungshemmende Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3-Bromphenyl)[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]methanon umfasst in der Regel mehrere Schritte:

Bildung des Indolrests: Der Indolring kann durch die Fischer-Indolsynthese hergestellt werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Bromierung: Die Bromphenylgruppe wird durch elektrophile aromatische Substitution unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators eingeführt.

Piperazineinführung: Der Piperazinring wird durch nucleophile Substitutionsreaktionen eingebaut, die oft Piperazin und eine geeignete Abgangsgruppe beinhalten.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung der Indol- und Bromphenylgruppen mit dem Piperazinring, typischerweise unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Indolrest, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid eingehen.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten, wobei Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet werden.

Substitution: Die Bromphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Indol-2-carbonsäurederivaten.

Reduktion: Umsetzung zu Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

Biologisch hat (3-Bromphenyl)[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]methanon in neuroprotektiven Studien vielversprechend gezeigt. Es wurde auf seine Fähigkeit untersucht, die Monoaminooxidase B (MAO-B) zu hemmen, ein Enzym, das mit neurodegenerativen Erkrankungen wie Alzheimer in Verbindung steht .

Medizin

In der Medizin wird diese Verbindung auf ihre entzündungshemmenden und krebshemmenden Eigenschaften untersucht. Seine Fähigkeit, verschiedene biologische Pfade zu modulieren, macht es zu einem Kandidaten für die Entwicklung von Medikamenten, die auf entzündliche und krebsartige Erkrankungen abzielen .

Industrie

Industriell kann die Verbindung bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt werden. Seine vielseitige chemische Struktur ermöglicht Modifikationen, die zur Entwicklung neuer, effektiverer Produkte führen können.

Wirkmechanismus

Der Wirkmechanismus von (3-Bromphenyl)[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]methanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So wird beispielsweise seine Hemmung von MAO-B durch Bindung an die aktive Stelle des Enzyms erreicht, wodurch der Abbau von Neurotransmittern wie Dopamin verhindert wird . Diese Wirkung trägt zur Reduzierung von oxidativem Stress und neuronalen Schäden bei.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Conversion to alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has shown promise in neuroprotective studies. It has been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Alzheimer’s .

Medicine

In medicine, this compound is being explored for its anti-inflammatory and anticancer properties. Its ability to modulate various biological pathways makes it a candidate for drug development targeting inflammatory and cancerous conditions .

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile chemical structure allows for modifications that can lead to the creation of new, more effective products.

Wirkmechanismus

The mechanism of action of (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, its inhibition of MAO-B is achieved through binding to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine . This action helps in reducing oxidative stress and neuronal damage.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2E)-3-(4-Bromphenyl)-1-(1H-Indol-3-yl)prop-2-en-1-on: Ein weiteres Indolderivat mit neuroprotektiven Eigenschaften.

1-(2-(1H-Indol-3-yl)ethyl)-3-(4-bromophenyl)thioharnstoff: Bekannt für seine antivirale Aktivität.

Einzigartigkeit

Was (3-Bromphenyl)[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]methanon auszeichnet, ist die Kombination aus einer Bromphenylgruppe, einem Indolrest und einem Piperazinring. Diese einzigartige Struktur ermöglicht es, mit mehreren biologischen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung in der medizinischen Chemie macht.

Eigenschaften

Molekularformel |

C20H18BrN3O2 |

|---|---|

Molekulargewicht |

412.3 g/mol |

IUPAC-Name |

(3-bromophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H18BrN3O2/c21-16-6-3-5-15(12-16)19(25)23-8-10-24(11-9-23)20(26)18-13-14-4-1-2-7-17(14)22-18/h1-7,12-13,22H,8-11H2 |

InChI-Schlüssel |

XLTNZQBBACCVQD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C(=O)C3=CC4=CC=CC=C4N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206184.png)

![N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11206196.png)

![5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11206204.png)

![Ethyl 4-[[6-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate](/img/structure/B11206208.png)

![N-(4-acetylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206210.png)

![4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206215.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11206232.png)

![9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine](/img/structure/B11206239.png)

![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11206245.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11206271.png)